(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-[(dimethylamino)methylene]-, (E)- is a chemical compound known for its role as a precursor in the synthesis of ketocyanine dyes. These dyes are significant in various high-technology applications, including photographic sensitization, laser technology, nonlinear optics, optical recording, electronic photography, photovoltaic and solar cells, ion recognition, and fluorescence labeling in molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[(dimethylamino)methylene]-, (E)- typically involves the condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal. This reaction is catalyzed by bases such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction conditions often include high temperatures ranging from 160°C to 195°C and extended reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the solvent-free synthesis approach, which involves the removal of methanol produced during the reaction, has been highlighted as an efficient method. This method ensures high yields of the desired product through an operationally simple and environmentally friendly protocol .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-[(dimethylamino)methylene]-, (E)- undergoes various chemical reactions, including:
Condensation Reactions: The primary reaction for its synthesis.
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Though less common, these reactions can modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include N,N-dimethylformamide dimethyl acetal and bases like DBN and DBU. The reactions typically require high temperatures and extended reaction times to achieve significant yields .
Major Products Formed
The major product formed from the condensation reaction is Cyclopentanone, 2-[(dimethylamino)methylene]-, (E)- itself. Further reactions can lead to the formation of various derivatives, which are used in the synthesis of symmetrical ketocyanine dyes .
Scientific Research Applications
Cyclopentanone, 2-[(dimethylamino)methylene]-, (E)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of ketocyanine dyes, which are important in various high-technology applications.
Biology: Utilized in fluorescence labeling for molecular biology studies.
Mechanism of Action
The mechanism of action for Cyclopentanone, 2-[(dimethylamino)methylene]-, (E)- primarily involves its role as a precursor in the synthesis of ketocyanine dyes. These dyes absorb light in the visible to near-infrared region, making them useful in various optical applications. The molecular targets and pathways involved include interactions with light-sensitive materials and the formation of stable dye structures .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis((dimethylamino)methylene)cyclopentanone: Another derivative used in the synthesis of ketocyanine dyes.
Cyclopentanone, 2-[(dimethylamino)methylene]-, (Z)-: An isomer with different spatial arrangement of atoms.
Uniqueness
Cyclopentanone, 2-[(dimethylamino)methylene]-, (E)- is unique due to its specific configuration, which influences its reactivity and the properties of the dyes synthesized from it. Its ability to form stable dye structures with high absorption in the visible to near-infrared region makes it particularly valuable in high-technology applications .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C8H13NO/c1-9(2)6-7-4-3-5-8(7)10/h6H,3-5H2,1-2H3/b7-6+ |
InChI Key |
ZDMLTTPLWSNBND-VOTSOKGWSA-N |
Isomeric SMILES |
CN(C)/C=C/1\CCCC1=O |
Canonical SMILES |
CN(C)C=C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.